molecular formula C27H45N3O6 B1671152 Elacytarabine CAS No. 188181-42-2

Elacytarabine

Cat. No. B1671152
M. Wt: 507.7 g/mol
InChI Key: FLFGNMFWNBOBGE-FNNZEKJRSA-N
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Description

Elacytarabine is a fatty acid derivative of cytarabine, an approved cytotoxic cancer drug . It is designed to overcome the limitations of cytarabine, such as minimal uptake in solid tumors . Elacytarabine has shown considerable uptake in solid tumor cells and has the potential to treat solid tumors such as non-small cell lung cancer, malignant melanoma, and ovarian cancer .


Synthesis Analysis

Elacytarabine is a lipophilic 5’-elaidic acid ester of the deoxycytidine analog cytosine arabinoside (cytarabine; Ara-C) . It is synthesized to overcome cytarabine resistance related to decreased cellular uptake .


Molecular Structure Analysis

The molecular formula of Elacytarabine is C27H45N3O6 . It has a weight average of 507.672 and a monoisotopic mass of 507.330836181 . It has 4 defined stereocenters .


Chemical Reactions Analysis

As a prodrug, Elacytarabine is converted intracellularly into cytarabine triphosphate by deoxycytidine kinase . It subsequently competes with cytidine for incorporation into DNA, thereby inhibiting DNA synthesis . Compared to cytarabine, Elacytarabine shows increased cellular uptake and retention, resulting in increased activation by deoxycytidine kinase to cytarabine triphosphate, decreased deamination and deactivation by deoxycytidine deaminase, and increased inhibition of DNA synthesis .


Physical And Chemical Properties Analysis

Elacytarabine has a density of 1.2±0.1 g/cm3, a boiling point of 659.8±65.0 °C at 760 mmHg, and a flash point of 352.8±34.3 °C . It has 9 H bond acceptors, 4 H bond donors, and 19 freely rotating bonds .

Scientific Research Applications

Mechanism of Action and Efficacy in AML

Elacytarabine operates independently of nucleoside transporters (e.g., hENT1) for cell uptake, which distinguishes it from traditional nucleoside analogues like cytarabine. Its mechanism of action is akin to cytarabine, but its lipid esterification allows for cellular uptake without the requirement of specialized nucleoside transport proteins. This property makes Elacytarabine particularly effective against AML cells resistant to cytarabine due to impaired nucleoside transport mechanisms. Clinical trials have demonstrated that Elacytarabine exhibits monotherapy activity in patients with advanced AML, showing significant remission rates and survival benefits compared to historical controls (O'Brien et al., 2012; Dinardo et al., 2013).

Overcoming Drug Resistance

A significant advantage of Elacytarabine lies in its ability to overcome resistance mechanisms that limit the efficacy of cytarabine. By bypassing the need for nucleoside transporter proteins for cellular entry, Elacytarabine can remain effective even in cells that have developed resistance to cytarabine. This has been highlighted in studies showing its activity in cytarabine-refractory AML populations, thus presenting a promising alternative for patients who do not respond to traditional treatments (Burke & Giles, 2011).

Clinical Trials and Safety Profile

Elacytarabine has been evaluated in several clinical trials, focusing on its safety and efficacy in treating AML. These studies have highlighted its potential as a second-line treatment, especially when combined with other chemotherapeutic agents like idarubicin. The combination therapies have demonstrated synergy and an acceptable safety profile, making them viable options for AML patients who have failed first-line treatments. Notably, the adverse events associated with Elacytarabine, such as febrile neutropenia and fatigue, have been manageable, supporting its continued investigation in clinical settings (Rizzieri et al., 2011).

Pharmacokinetics and Metabolism

Research into the pharmacokinetics and metabolism of Elacytarabine has provided insights into its mechanism of action and potential for clinical application. Studies have shown that Elacytarabine is metabolized into active and inactive forms within the body, with its lipid vector technology facilitating enhanced cellular uptake and retention. This leads to prolonged exposure of cancer cells to the active metabolites, potentially increasing the therapeutic efficacy of Elacytarabine against hematological malignancies (Adema et al., 2011).

Safety And Hazards

In preclinical and clinical studies, Elacytarabine has demonstrated both safety and efficacy in acute myeloid leukemia (AML), with noteworthy activity among the cytarabine-refractory AML population .

properties

IUPAC Name

[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(31)35-20-21-24(32)25(33)26(36-21)30-19-18-22(28)29-27(30)34/h9-10,18-19,21,24-26,32-33H,2-8,11-17,20H2,1H3,(H2,28,29,34)/b10-9+/t21-,24-,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFGNMFWNBOBGE-FNNZEKJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601031218
Record name Cytarabine-5′-elaidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

CP-4055 is the lipophilic 5'-elaidic acid ester of the deoxycytidine analog cytosine arabinoside (cytarabine; Ara-C) with potential antineoplastic activity. As a prodrug, CP-4055 is converted intracellularly into cytarabine triphosphate by deoxycytidine kinase and subsequently competes with cytidine for incorporation into DNA, thereby inhibiting DNA synthesis. Compared to cytarabine, CP-4055 shows increased cellular uptake and retention, resulting in increased activation by deoxycytidine kinase to cytarabine triphosphate, decreased deamination and deactivation by deoxycytidine deaminase, and increased inhibition of DNA synthesis. This agent also inhibits RNA synthesis, an effect not seen with cytarabine.
Record name Elacytarabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05494
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Elacytarabine

CAS RN

101235-34-1, 188181-42-2
Record name 5'-Oleoyl cytarabine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101235341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elacytarabine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188181422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elacytarabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05494
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cytarabine-5′-elaidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELACYTARABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA7WJG93AR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
368
Citations
CD DiNardo, S O'Brien, VV Gandhi, F Ravandi - Future Oncology, 2013 - Future Medicine
… Elacytarabine was rationally designed to circumvent … In preclinical and clinical studies, elacytarabine has demonstrated both … Elacytarabine was granted orphan drug designation status …
Number of citations: 15 www.futuremedicine.com
A Burke, R Swords, K Kelly, FJ Giles - Drugs of the Future, 2009 - access.portico.org
… Preclinical studies of elacytarabine show prolonged intracellular retention and significant cytotoxic activity in cytarabine-resistant models. In clinical studies, elacytarabine has been well …
Number of citations: 2 access.portico.org
LAM Rein, DA Rizzieri - Therapeutic advances in …, 2014 - journals.sagepub.com
… Elacytarabine or CP-4055 is a novel cytotoxic … to elacytarabine along with mechanisms of action and mechanisms of resistance. We also discuss the pharmacology of elacytarabine, …
Number of citations: 10 journals.sagepub.com
GJ Roboz, T Rosenblat, M Arellano… - Journal of clinical …, 2014 - researchgate.net
Purpose Most patients with acute myeloid leukemia (AML) eventually experience relapse. Relapsed/refractory AML has a dismal prognosis and currently available treatment options are …
Number of citations: 198 www.researchgate.net
S O'Brien, DA Rizzieri, N Vey, F Ravandi… - British journal of …, 2012 - Wiley Online Library
… Elacytarabine is a novel cytotoxic nucleoside analogue, … This Phase II study assessed the efficacy and safety of elacytarabine in … Elacytarabine has monotherapy activity in patients with …
Number of citations: 34 onlinelibrary.wiley.com
FJ Giles, N Vey, D Rizzieri, F Ravandi, T Prebet… - Leukemia, 2012 - nature.com
… (DLT) observed with single agent elacytarabine. We conducted a study to determine DLT and pharmacokinetics of two single agent elacytarabine schedules in adult patients with …
Number of citations: 23 www.nature.com
F Giles, D Rizzieri, F Ravandi, R Swords, TF Jacobsen… - Leukemia research, 2012 - Elsevier
… of CIV elacytarabine was 1000 mg/m 2 /day based on data from a single agent elacytarabine … Planned elacytarabine dose escalation was in 15% increments until DLT was observed. …
Number of citations: 16 www.sciencedirect.com
N Keane, C Freeman, R Swords… - Expert review of …, 2013 - Taylor & Francis
… (D) Elacytarabine effects prolonged inhibition of DNA synthesis. Additional advantages of elacytarabine over … Additional advantages of elacytarabine over cytarabine arabinoside are …
Number of citations: 16 www.tandfonline.com
S O'Brien, DA Rizzieri, N Vey, F Ravandi, UO Krug… - Blood, 2009 - Elsevier
… 2008 and March 2009 and received at least one course of elacytarabine. Fifty-three pts had PS 0-1 … Elacytarabine was relatively well tolerated and 30 day all cause mortality following …
Number of citations: 12 www.sciencedirect.com
D Rizzieri, N Vey, X Thomas, F Huguet-Rigal… - Leukemia & …, 2014 - Taylor & Francis
… Further, we conclude that the activity of elacytarabine is not significantly predicted by the … agents, elacytarabine was developed with the aim of improving on ara-C. Elacytarabine (CP-…
Number of citations: 12 www.tandfonline.com

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